2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and function of B lymphocytes, specifically in the formation and maintenance of germinal centers (GCs) during the humoral immune response [, , , ]. BCL6 achieves its repressive effects by binding to target genes and recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, which modify chromatin structure and silence gene expression [, , , , , ].
Deregulation of BCL6, often through chromosomal translocations or aberrant somatic hypermutation, has been implicated in the development of various lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) [, , , , ]. In these malignancies, BCL6 contributes to the malignant phenotype by repressing genes involved in cell cycle regulation, DNA damage response, and terminal B-cell differentiation, thus promoting uncontrolled proliferation and survival of lymphoma cells [, , ].
The BCL6 inhibitor 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is designed to specifically target the BTB domain of BCL6, disrupting its interaction with corepressors and thereby hindering its transcriptional repressor activity [, , , , ]. This disruption reactivates BCL6 target genes and compromises the survival of BCL6-dependent lymphoma cells, making it a valuable tool for studying BCL6 biology and exploring its potential as a therapeutic target in lymphoma and other cancers [, , , , , , , , , , , , , , ].
CID5721353 is classified as a small molecule inhibitor specifically targeting the B-cell lymphoma 6 protein. It is also known by other names, including compound 79-6. The compound's chemical formula is , with a molecular weight of approximately 457.27 g/mol . This compound has been utilized in various studies focusing on its therapeutic potential against malignancies and autoimmune diseases.
The synthesis of CID5721353 involves several steps that typically include the formation of key intermediates followed by functionalization to introduce the desired substituents. Although specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:
For instance, one method involves using a combination of sulfur-based reagents and amines to achieve the final structure through a series of coupling reactions .
CID5721353 features a complex molecular structure characterized by:
Molecular modeling studies suggest that CID5721353 adopts a conformation that allows for optimal interaction with the target protein's active site .
CID5721353 undergoes several chemical reactions relevant to its function as an inhibitor:
The mechanism of action for CID5721353 centers on its ability to inhibit the activity of the B-cell lymphoma 6 protein. This inhibition disrupts protein-protein interactions critical for cellular signaling pathways involved in cell proliferation and survival:
Experimental data indicate that CID5721353 effectively reduces cell viability in various cancer cell lines through this mechanism.
CID5721353 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
CID5721353 has significant potential applications in scientific research and medicine:
CID5721353 (also designated 79-6) is a small-molecule inhibitor that selectively targets the BTB (Bric-à-brac, Tramtrack, Broad Complex) domain of BCL6, a master transcriptional repressor frequently dysregulated in diffuse large B-cell lymphomas (DLBCLs). The BTB domain forms an obligate homodimer that creates a lateral groove for corepressor recruitment. CID5721353 binds within this groove with an IC₅₀ of 212 μM (Kᵢ = 147 μM), as determined by functional assays and crystallographic studies [1] [6]. The compound’s molecular structure (C₁₅H₉BrN₂O₆S₂) facilitates hydrophobic interactions with residues Phe53, Ile49, and Arg28 of the BTB pocket. This binding induces conformational changes that allosterically destabilize the corepressor-binding interface, effectively silencing BCL6’s repressive function without degrading the protein itself [6] [7].
The BCL6 BTB domain recruits corepressors SMRT (Silencing Mediator of Retinoid and Thyroid Receptors), NCOR (Nuclear Receptor Corepressor), and BCoR (BCL6 Corepressor) via conserved motifs. CID5721353 sterically occludes the SMRT/NCOR binding site within the lateral groove, disrupting corepressor docking. Functional assays demonstrate that treatment with 50–200 μM CID5721353 reduces SMRT binding by >70% in DLBCL cells. This prevents the formation of repressive chromatin complexes, leading to histone deacetylase (HDAC) dissociation and loss of transcriptional silencing [1] [7].
Table 1: Effects of CID5721353 on BCL6-Corepressor Complexes
Corepressor | Binding Reduction | Functional Outcome |
---|---|---|
SMRT | >70% | HDAC dissociation |
NCOR | ~65% | Loss of chromatin remodeling |
BCoR | ~60% | Derepression of target genes |
CID5721353 exhibits high specificity for BCL6 over other BTB/POZ domain-containing proteins. Selectivity assays reveal minimal inhibition of Kaiso (ZBTB33) or PLZF (ZBTB16) at concentrations ≤250 μM. This specificity arises from unique electrostatic properties of BCL6’s lateral groove, particularly the Arg24/Arg28 residues absent in homologous domains. Molecular docking simulations confirm weaker binding energies (ΔG > −6 kcal/mol) for Kaiso and PLZF compared to BCL6 (ΔG = −9.2 kcal/mol) [1] [6].
Table 2: Selectivity Profile of CID5721353
BTB/POZ Protein | Inhibition at 250 μM | Key Differential Residues |
---|---|---|
BCL6 | Yes (IC₅₀ = 212 μM) | Arg24, Arg28, Phe53 |
Kaiso (ZBTB33) | No | Glu196, Asn200 |
PLZF (ZBTB16) | No | Ser40, Gln44 |
Disruption of BCL6-corepressor complexes by CID5721353 reactivates epigenetically silenced tumor suppressor genes. Key targets include:
BCL6 represses genes that inhibit oncogenic pathways. CID5721353 reverses this effect:
Table 3: Transcriptional Targets Modulated by CID5721353
Target Gene | Function | Fold Change (CID5721353 vs. Control) | Downstream Effect |
---|---|---|---|
CDKN1A | Cell cycle inhibitor | ↑ 8.0 | G₁/S arrest |
A20/TNFAIP3 | NF-κB inhibitor | ↑ 5.5 | Reduced p65 nuclear translocation |
SOCS1 | STAT3 inhibitor | ↑ 6.2 | Reduced p-STAT3 (Tyr705) |
BCL2 | Anti-apoptotic protein | ↓ 4.3 | Increased apoptosis |
Table 4: Nomenclature of CID5721353
Identifier | Designation |
---|---|
IUPAC Name | 2-[5-(5-Bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid |
Synonyms | 79-6, BCL6 Inhibitor |
CAS Number | 301356-95-6 |
Molecular Formula | C₁₅H₉BrN₂O₆S₂ |
PubChem CID | 5721353 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7